molecular formula C20H27O3- B1263570 gibberellin A12 aldehyde(1-)

gibberellin A12 aldehyde(1-)

Cat. No. B1263570
M. Wt: 315.4 g/mol
InChI Key: ZCTUNYRXJKLWPY-LLCOKINKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A12 aldehyde(1-) is conjugate base of gibberellin A12 aldehyde. It is a conjugate base of a gibberellin A12 aldehyde.

Scientific Research Applications

  • Biological Activity in Plant Bioassays : Gibberellin A12 aldehyde, along with other gibberellins, shows varying biological activities in plant bioassays. Studies have demonstrated that modification of the gibberellin molecule can lead to different levels of activity in these assays, with particular attention given to the activity of derivatives of gibberellin A12 and A14 (Hoad, Pharis, Railton, & Durley, 2004).

  • Biosynthetic Pathway Exploration : Research has focused on the role of gibberellin A12 aldehyde in the biosynthetic pathways within plant systems. For instance, studies using cell-free systems from various plant seeds have shed light on the conversion processes from gibberellin A12 aldehyde to other forms of gibberellins, revealing intricate details of plant hormone metabolism (Takahashi, Kamiya, Takahashi, & Graebe, 1986).

  • Identification in Plant Seeds : The presence of gibberellin A12 and gibberellin A12-7-aldehyde has been conclusively identified in developing seeds of plants such as peas. These findings are crucial for understanding the natural occurrence and roles of these compounds in plant development (Zhu, Davies, & Halinska, 1988).

  • Metabolic Studies in Various Plants : Extensive studies have been conducted to understand the metabolism of gibberellin A12 aldehyde in different plant species, such as barley and maize. These studies provide insights into the complex pathways of gibberellin biosynthesis and metabolism in plants (Gilmour, Gaskin, Sponsel, & Macmillan, 1984); (Kobayashi, Spray, Phinney, Gaskin, & Macmillan, 1996).

  • Role in Gibberellin Biosynthesis in Fungi : Research has also explored the role of gibberellin A12 aldehyde in the biosynthesis of gibberellins in fungi, such as Gibberella fujikuroi. This research is significant for understanding both plant and fungal gibberellin biosynthesis processes (Hedden, Macmillan, & Phinney, 1974).

properties

Product Name

gibberellin A12 aldehyde(1-)

Molecular Formula

C20H27O3-

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,2S,3S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate

InChI

InChI=1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/p-1/t13-,14+,15+,16+,18+,19-,20-/m1/s1

InChI Key

ZCTUNYRXJKLWPY-LLCOKINKSA-M

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gibberellin A12 aldehyde(1-)
Reactant of Route 2
gibberellin A12 aldehyde(1-)

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